molecular formula C7H16N2O3 B11949446 (2R)-2-amino-3-methylbutanamide acetate

(2R)-2-amino-3-methylbutanamide acetate

Cat. No.: B11949446
M. Wt: 176.21 g/mol
InChI Key: FXCOJIUEAUYCRH-PGMHMLKASA-N
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Description

(2R)-2-amino-3-methylbutanamide acetate is an organic compound with a specific stereochemistry at the second carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-3-methylbutanamide acetate typically involves the reaction of (2R)-2-amino-3-methylbutanoic acid with acetic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process may involve the use of protecting groups to prevent unwanted side reactions and to ensure the purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity. The use of catalysts and solvents may also be employed to enhance the reaction rate and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-3-methylbutanamide acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

(2R)-2-amino-3-methylbutanamide acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its specific stereochemistry makes it valuable for studying chiral reactions and mechanisms.

    Biology: It is used in the study of enzyme-substrate interactions and protein folding. Its structure allows it to mimic certain biological molecules, making it useful in biochemical assays.

    Medicine: It has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological targets in a stereospecific manner makes it a valuable tool in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of (2R)-2-amino-3-methylbutanamide acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-3-methylbutanamide acetate: This is the enantiomer of (2R)-2-amino-3-methylbutanamide acetate and has similar chemical properties but different biological activities due to its stereochemistry.

    (2R)-2-amino-3-methylbutanoic acid: This compound is a precursor to this compound and shares some chemical properties.

    (2R)-2-amino-3-methylbutanamide hydrochloride: This compound is a salt form of (2R)-2-amino-3-methylbutanamide and has different solubility and stability properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which allows it to interact with biological targets in a stereospecific manner. This makes it valuable for studying chiral interactions and for use in the development of chiral drugs.

Properties

Molecular Formula

C7H16N2O3

Molecular Weight

176.21 g/mol

IUPAC Name

acetic acid;(2R)-2-amino-3-methylbutanamide

InChI

InChI=1S/C5H12N2O.C2H4O2/c1-3(2)4(6)5(7)8;1-2(3)4/h3-4H,6H2,1-2H3,(H2,7,8);1H3,(H,3,4)/t4-;/m1./s1

InChI Key

FXCOJIUEAUYCRH-PGMHMLKASA-N

Isomeric SMILES

CC(C)[C@H](C(=O)N)N.CC(=O)O

Canonical SMILES

CC(C)C(C(=O)N)N.CC(=O)O

Origin of Product

United States

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